TAE226 - 761437-28-9

TAE226

Catalog Number: EVT-287331
CAS Number: 761437-28-9
Molecular Formula: C23H25ClN6O3
Molecular Weight: 468.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

TAE226 (2-({5-Chloro-2-[(2-Methoxy-4-Morpholin-4-Ylphenyl)amino]pyrimidin-4-Yl}amino)-N-Methylbenzamide) is a synthetic, low-molecular-weight compound developed by Novartis. It is classified as a dual tyrosine kinase inhibitor, primarily targeting Focal Adhesion Kinase (FAK) and demonstrating additional inhibitory activity against the Insulin-like Growth Factor 1 Receptor (IGF1R) at higher concentrations. [] TAE226 has emerged as a promising therapeutic candidate in preclinical research for various cancers due to its ability to inhibit tumor cell proliferation, migration, survival, and invasion.

Future Directions
  • Combination Therapies: Exploring the potential of TAE226 in combination with other therapies, such as chemotherapy, radiation therapy, or other targeted therapies, to enhance therapeutic outcomes. [, , ]
  • Structure-Activity Relationship (SAR) Studies: Conducting detailed SAR studies to optimize the structure of TAE226 and develop analogs with improved potency, selectivity, and pharmacokinetic properties. []
Overview

NVP-TAE 226, also known simply as TAE226, is a potent inhibitor of focal adhesion kinase and insulin-like growth factor 1 receptor. It has garnered attention for its potential applications in cancer therapy due to its ability to disrupt key signaling pathways involved in tumor growth and metastasis. TAE226 was developed by Novartis Pharma AG and has been the subject of various studies that highlight its efficacy in treating different types of cancers, particularly hepatocellular carcinoma and other solid tumors.

Source

NVP-TAE 226 was synthesized and provided by Novartis Pharma AG, with research indicating its effectiveness as a dual inhibitor targeting both focal adhesion kinase and insulin-like growth factor 1 receptor. The compound has been extensively studied in preclinical models, demonstrating significant anti-tumor effects .

Classification

NVP-TAE 226 is classified as a small molecule drug and falls under the category of tyrosine kinase inhibitors. It specifically inhibits the activity of focal adhesion kinase, which plays a crucial role in cell adhesion, migration, and survival, making it a target for cancer therapy .

Synthesis Analysis

Methods

The synthesis of NVP-TAE 226 involves several steps that utilize standard organic chemistry techniques. The compound is derived from a series of pyrrolo[2,3-d]pyrimidine derivatives designed to inhibit focal adhesion kinase. The synthetic route typically includes:

  1. Formation of the pyrrolo[2,3-d]pyrimidine core: This involves cyclization reactions that create the bicyclic structure essential for biological activity.
  2. Functionalization: Various functional groups are introduced to enhance potency and selectivity towards the target kinases.
  3. Purification: The final product is purified using techniques such as chromatography to ensure high purity suitable for biological testing.
Molecular Structure Analysis

Structure

NVP-TAE 226 has a complex molecular structure characterized by its bicyclic pyrrolo[2,3-d]pyrimidine framework. The chemical formula is C15_{15}H14_{14}N4_{4}, with a molecular weight of approximately 254.3 g/mol.

Data

The structural representation reveals key functional groups that are critical for its interaction with focal adhesion kinase and insulin-like growth factor 1 receptor. The presence of nitrogen atoms within the heterocyclic ring contributes to its binding affinity and specificity .

Chemical Reactions Analysis

Reactions

NVP-TAE 226 primarily functions through competitive inhibition of ATP binding at the active sites of focal adhesion kinase and insulin-like growth factor 1 receptor. This inhibition disrupts downstream signaling pathways that promote cell survival and proliferation.

Technical Details:

  • The compound binds reversibly to the ATP-binding pocket of the target kinases.
  • In vitro studies have shown that NVP-TAE 226 effectively reduces phosphorylation levels of key substrates involved in oncogenic signaling pathways.

The compound's ability to induce apoptosis in cancer cells has been demonstrated through various assays, confirming its potential as an anti-cancer agent .

Mechanism of Action

Process

The mechanism of action for NVP-TAE 226 involves several key steps:

  1. Inhibition of Kinase Activity: By binding to the ATP-binding site on focal adhesion kinase and insulin-like growth factor 1 receptor, NVP-TAE 226 prevents phosphorylation events necessary for kinase activation.
  2. Disruption of Signaling Pathways: This inhibition leads to decreased activation of downstream signaling cascades such as Ras/MAPK, which are vital for cell proliferation and survival.
  3. Induction of Apoptosis: The resultant decrease in survival signals triggers apoptotic pathways in tumor cells, leading to reduced tumor growth and potential regression .

Data

Studies have shown that treatment with NVP-TAE 226 results in significant reductions in tumor size in preclinical models, supporting its role as an effective therapeutic agent against various cancers .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: NVP-TAE 226 is typically presented as a crystalline solid.
  • Solubility: It is soluble in dimethyl sulfoxide and other organic solvents but may have limited solubility in water.

Chemical Properties

  • Stability: The compound exhibits stability under standard laboratory conditions but should be protected from light and moisture.
  • Melting Point: Specific melting point data may vary based on purity but typically falls within a defined range indicative of crystalline compounds.

Relevant analyses demonstrate that NVP-TAE 226 maintains its integrity under physiological conditions, making it suitable for further development in clinical settings .

Applications

NVP-TAE 226 has significant potential applications in scientific research and clinical settings:

  • Cancer Therapy: As an inhibitor of focal adhesion kinase and insulin-like growth factor 1 receptor, it is being investigated for use against various cancers, including hepatocellular carcinoma.
  • Research Tool: NVP-TAE 226 serves as a valuable tool for studying cellular signaling pathways related to cancer progression and metastasis.

Ongoing research continues to explore additional therapeutic applications beyond oncology, potentially expanding its utility in treating other diseases characterized by aberrant cell signaling .

Introduction to FAK/IGF-1R Signaling in Oncogenesis

Role of Focal Adhesion Kinase (FAK) in Tumor Progression and Metastasis

FAK (PTK2) is a non-receptor tyrosine kinase localized at integrin-rich focal adhesions that serves as a signaling hub for extracellular matrix (ECM)-mediated cues. In triple-negative breast cancer (TNBC), FAK overexpression correlates with poor clinical outcomes and drives metastatic progression through multiple mechanisms [1] [3]. FAK activation (autophosphorylation at Tyr397) initiates scaffolding functions that recruit Src family kinases, leading to downstream phosphorylation of paxillin, p130Cas, and cortactin. This cascade regulates actin cytoskeleton remodeling essential for cell motility [5].

Beyond migration, FAK promotes cancer cell survival via PI3K/Akt and MAPK pathway activation. In pancreatic cancer models, FAK silencing induces anoikis by suppressing cyclin D3 expression and CDK activity [5]. Crucially, FAK stabilizes IGF-1R by direct physical interaction and phosphorylation, creating a bidirectional signaling loop [3]. Table 1 summarizes FAK’s multifaceted oncogenic functions:

Table 1: FAK Functions in Cancer Biology

FunctionMechanismTherapeutic Implication
MetastasisActivation of MMPs via Src; cytoskeletal remodelingSuppresses invasion in glioma/spheroid models
Survival SignalingPI3K/Akt activation; suppression of pro-apoptotic BimSynergizes with IGF-1R inhibition to induce apoptosis
Receptor StabilizationPhosphorylation/stabilization of IGF-1R; complex formationDual FAK/IGF-1R inhibition overcomes compensatory signaling
AngiogenesisVEGF production via HIF-1αReduces microvessel density in xenografts

Insulin-like Growth Factor 1 Receptor (IGF-1R) Signaling in Cancer Survival and Resistance

IGF-1R is a transmembrane receptor tyrosine kinase activated by IGF-1/2 ligands. Its overexpression occurs in >50% of breast cancers and correlates with reduced survival in head and neck squamous cell carcinoma (HNSCC) [2] [6]. Ligand binding triggers autophosphorylation at tyrosine residues 1131/1135/1136, inducing conformational changes that facilitate docking of insulin receptor substrates (IRS1-4) and Shc adaptors. This recruits two primary cascades:

  • PI3K/Akt/mTOR: Suppresses apoptosis via BAD phosphorylation and enhances protein synthesis
  • Ras/Raf/MAPK: Drives proliferation through cyclin D1 upregulation [2] [6]

IGF-1R activation confers therapeutic resistance through:

  • Nuclear translocation: IGF-1R translocates to the nucleus and binds its own promoter, amplifying its expression [2]
  • Oncogenic fusion proteins: Aberrant transcription factors (e.g., EWSR1-FLI1 in Ewing sarcoma) transactivate the IGF1R gene [9]
  • DNA damage response (DDR): IGF-1R inhibition induces γ-H2AX and phospho-Chk1, activating repair mechanisms that confer resistance [10]

Table 2: IGF-1R Activation Mechanisms in Malignancy

Activation MechanismFunctional ConsequenceCancer Link
Gene amplificationIncreased receptor densityPan-cancer (TCGA data: 3.5% of cases)
Ligand upregulationAutocrine/paracrine signalingElevated serum IGF-1 increases breast/ovarian cancer risk
Nuclear translocationTranscriptional self-activationPromotes therapy resistance
Loss of suppressors (p53, WT1)Derepressed IGF1R promoterCommon in Li-Fraumeni/Wilms’ tumors

Rationale for Dual FAK/IGF-1R Inhibition as a Therapeutic Strategy

The FAK-IGF-1R axis exhibits extensive crosstalk:

  • Physical interaction: FAK binds IGF-1R’s β-subunit, enabling trans-phosphorylation independent of IGF-1R’s intrinsic kinase activity [3]
  • Pathway redundancy: Both receptors converge on PI3K/Akt, but IGF-1R uniquely activates MAPK, while FAK regulates focal adhesion turnover [1] [5]
  • Compensatory activation: IGF-1R knockdown increases FAK phosphorylation, while FAK inhibition upregulates IGF-1R expression, enabling escape mechanisms [5]

In TNBC, the IGF-1/IGF-1R/FAK/YAP pathway drives tumor growth by promoting YAP nuclear translocation and TEAD-mediated transcription [1]. Dual blockade synergistically suppresses:

  • Cell viability: Additive cytotoxicity in pancreatic (Panc-1), breast (MDA-MB-231), and glioma (U87) models [5] [7]
  • Metastasis: Combined inhibition reduces invasion by >50% versus monotherapy in Matrigel assays [7]
  • Angiogenesis: Suppresses VEGF-driven tube formation in endothelial cells [7]

Table 3: Key Crosstalk Pathways in FAK/IGF-1R Signaling

Interactive NodeFunctional ImpactTherapeutic Targeting Effect
PI3K/AktOverlapping survival signalingDual inhibition causes synergistic apoptosis
Integrin αvβ3/α6β4IGF-1/2 binding to integrinsDisrupts ligand-dependent receptor activation
YAP/TAZFAK-mediated YAP nuclear shuttlingSuppresses TEAD target genes (e.g., CTGF, CYR61)
DNA Damage RepairIGF-1R inhibition induces ATRATR inhibitors synergize with IGF-1R blockade

Properties

CAS Number

761437-28-9

Product Name

NVP-TAE 226

IUPAC Name

2-[[5-chloro-2-(2-methoxy-4-morpholin-4-ylanilino)pyrimidin-4-yl]amino]-N-methylbenzamide

Molecular Formula

C23H25ClN6O3

Molecular Weight

468.9 g/mol

InChI

InChI=1S/C23H25ClN6O3/c1-25-22(31)16-5-3-4-6-18(16)27-21-17(24)14-26-23(29-21)28-19-8-7-15(13-20(19)32-2)30-9-11-33-12-10-30/h3-8,13-14H,9-12H2,1-2H3,(H,25,31)(H2,26,27,28,29)

InChI Key

UYJNQQDJUOUFQJ-UHFFFAOYSA-N

SMILES

CNC(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3=C(C=C(C=C3)N4CCOCC4)OC

Solubility

Soluble in DMSO, not in water

Synonyms

NVPTAE226, NVP TAE226, NVP-TAE226, TAE226, TAE226, TAE 226

Canonical SMILES

CNC(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3=C(C=C(C=C3)N4CCOCC4)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.